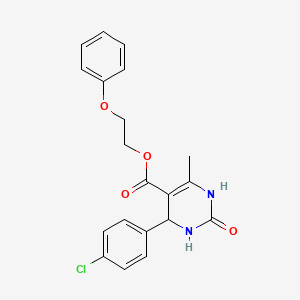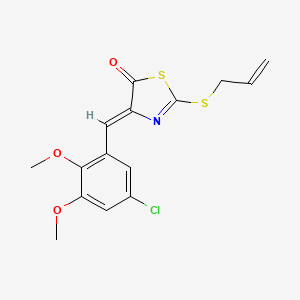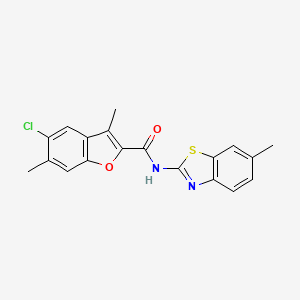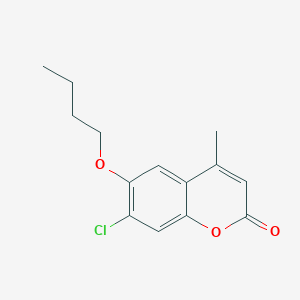![molecular formula C27H27FN2O3 B4998551 N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4998551.png)
N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide, also known as FPPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of piperidinecarboxamide derivatives and has been studied extensively for its various pharmacological properties.
作用机制
The mechanism of action of N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide involves its binding to the dopamine transporter, which leads to the inhibition of dopamine reuptake. This results in an increase in dopamine levels in the synaptic cleft, which leads to the activation of dopamine receptors and subsequent physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant effects on the central nervous system. It has been found to increase locomotor activity and induce hyperactivity in animal models. This compound has also been found to exhibit analgesic effects and has been studied for its potential use in pain management. Additionally, this compound has been found to exhibit potential as a treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
实验室实验的优点和局限性
One of the advantages of N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of this compound is its potential for abuse, which makes it difficult to use in clinical settings.
未来方向
There are several potential future directions for research involving N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide. One potential direction is the development of analogs of this compound with improved pharmacological properties. Another potential direction is the use of this compound as a tool for studying the role of dopamine in various neurological disorders. Additionally, this compound could be studied for its potential use in pain management and as a treatment for drug addiction.
合成方法
The synthesis of N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-fluorophenol with 4-bromophenyl magnesium bromide to obtain 4-(2-fluorophenoxy)phenol. This is followed by the reaction of 4-(2-fluorophenoxy)phenol with 3-phenylpropanoyl chloride to obtain 1-(3-phenylpropanoyl)-4-(2-fluorophenoxy)phenol. Finally, the reaction of 1-(3-phenylpropanoyl)-4-(2-fluorophenoxy)phenol with piperidinecarboxylic acid yields this compound.
科学研究应用
N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant affinity for the dopamine transporter and has been studied for its potential use as a treatment for various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). This compound has also been studied for its potential use as an analgesic and as a treatment for drug addiction.
属性
IUPAC Name |
N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN2O3/c28-24-8-4-5-9-25(24)33-23-13-11-22(12-14-23)29-27(32)21-16-18-30(19-17-21)26(31)15-10-20-6-2-1-3-7-20/h1-9,11-14,21H,10,15-19H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWSDFLSUKIVGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3F)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998473.png)

![3-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4998489.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4998499.png)

![3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B4998521.png)
![3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B4998526.png)

![1-[4-(4-fluorophenyl)-1-piperazinyl]-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4998536.png)


![5-[4-(dimethylamino)phenyl]-2-(3-fluorophenyl)-2,4-pentadienenitrile](/img/structure/B4998559.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B4998563.png)
![4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate](/img/structure/B4998576.png)